molecular formula C10H5F3N2 B8704694 2-(trifluoromethyl)-1H-indole-5-carbonitrile

2-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No. B8704694
M. Wt: 210.15 g/mol
InChI Key: DLMTYJSBAXQMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trifluoromethyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C10H5F3N2 and its molecular weight is 210.15 g/mol. The purity is usually 95%.
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properties

Product Name

2-(trifluoromethyl)-1H-indole-5-carbonitrile

Molecular Formula

C10H5F3N2

Molecular Weight

210.15 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)9-4-7-3-6(5-14)1-2-8(7)15-9/h1-4,15H

InChI Key

DLMTYJSBAXQMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

({5-Cyano-2-[(trifluoroacetyl)amino]phenyl}methyl)(triphenyl)phosphonium chloride (Intermediate 2, 50.41 g, 95 mmol) was heated in DMF (180 ml) at 140° C. for 7 h. The mixture was cooled to room temperature and the solvents were evaporated. This residue was combined with the corresponding residue from another experiment (wherein Intermediate 2, 7.9 g, 15.05 mmol was heated in DMF (50 ml) at 155° C. for 2 h). The combined residues were azeotroped with toluene (100 ml×2). The resulting residue was treated with diethyl ether (500 ml) and the precipitate filtered and washed with diethyl ether (100 ml). The filtrate was evaporated and the resulting orange oil (˜60 g) was dissolved in DCM (200 ml) and stirred at room temperature. Iso-hexane was added until the cloudyness remained (˜400 ml) and the mixtured stirred for 3 days. No precipitate was observed so the mixture was evaporated and chromatographed (Biotage 75L, eluting with dichloromethane) to give the title compound as a colourless solid (21.7 g);
Name
({5-Cyano-2-[(trifluoroacetyl)amino]phenyl}methyl)(triphenyl)phosphonium chloride
Quantity
50.41 g
Type
reactant
Reaction Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
N#Cc1ccc2[nH]c(C(F)(F)F)c(C(=O)O)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-cyano-2-(trifluoromethyl)-1H-indole-3-carboxylic acid (Intermediate 13, 2.09 g) was dissolved in NMP (10 mL) and H2O (1 mL) was then added. The mixture was heated to 130-140° C. overnight under nitrogen. The solution was cooled to room temperature and H2O (30 mL) was added and the solution stirred for 40 min. and then filtered. The cake was washed with H2O. The product is then dried under vacuum at 40° C. to give the title compound (1.42 g);
Name
5-cyano-2-(trifluoromethyl)-1H-indole-3-carboxylic acid
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

({5-Cyano-2-[(trifluoroacetypamino]phenyl}methyl)(triphenyl)phosphonium chloride (Intermediate 32, 50.41 g, 95 mmol) was heated in DMF (180 mL) at 140° C. for 7 h. The mixture was cooled to room temperature and the solvents were evaporated. This residue was combined with the corresponding residue from another experiment (wherein Intermediate 32, 7.9 g, 15.05 mmol was heated in DMF (50 mL) at 155° C. for 2 h). The combined residues were azeotroped with toluene (100 mL×2). The resulting residue was treated with diethyl ether (500 mL) and the precipitate filtered and washed with diethyl ether (100 mL). The filtrate was evaporated and the resulting orange oil (˜60 g) was dissolved in DCM (200 mL) and stirred at room temperature. Iso-hexane was added until the cloudyness remained (˜400 mL) and the mixtured stirred for 3 days. No precipitate was observed so the mixture was evaporated and chromatographed (Biotage 75L, eluting with DCM) to give the title compound as a colourless solid (21.7 g);
[Compound]
Name
{5-Cyano-2-[(trifluoroacetypamino]phenyl}methyl)(triphenyl)phosphonium chloride
Quantity
50.41 g
Type
reactant
Reaction Step One
Name
Intermediate 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

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